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molecular formula C8H7BrN2O B1509594 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-95-7

5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1509594
M. Wt: 227.06 g/mol
InChI Key: SEUVNYSXBIDWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785438B2

Procedure details

Potassium methoxide (103 mg), lithium methoxide (27 mg) and tert-butanol (40 μl) were added to a solution of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (81 mg) in xylene (3.5 ml), and the mixture was heated under reflux at 117° C. for 16 hours. The reaction solution was brought to pH 4 by adding concentrated hydrochloric acid in small portions and separated by adding ethyl acetate and distilled water. The resulting aqueous layer was brought to pH 8 by adding a 5 N aqueous sodium hydroxide solution and separated by adding ethyl acetate. All the resulting organic layers were combined, washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by thin-layer chromatography (developed with ethyl acetate-hexane) to give the title compound (20 mg).
Name
Potassium methoxide
Quantity
103 mg
Type
reactant
Reaction Step One
Name
lithium methoxide
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
40 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[K+].C[O-].[Li+].[Br:7][C:8]1[C:9](Cl)=[C:10]2[CH:16]=[CH:15][NH:14][C:11]2=[N:12][CH:13]=1.Cl>C1(C)C(C)=CC=CC=1.C(O)(C)(C)C>[Br:7][C:8]1[C:9]([O:2][CH3:1])=[C:10]2[CH:16]=[CH:15][NH:14][C:11]2=[N:12][CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
Potassium methoxide
Quantity
103 mg
Type
reactant
Smiles
C[O-].[K+]
Name
lithium methoxide
Quantity
27 mg
Type
reactant
Smiles
C[O-].[Li+]
Name
Quantity
81 mg
Type
reactant
Smiles
BrC=1C(=C2C(=NC1)NC=C2)Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
40 μL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
by adding ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
by adding a 5 N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
by adding ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by thin-layer chromatography (developed with ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C2C(=NC1)NC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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